molecular formula C27H23N3O3 B2918098 17-[(4-methoxyphenyl)methyl]-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene CAS No. 866588-58-1

17-[(4-methoxyphenyl)methyl]-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene

Cat. No.: B2918098
CAS No.: 866588-58-1
M. Wt: 437.499
InChI Key: FBQLAHLANKNVDB-UHFFFAOYSA-N
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Description

This tetracyclic compound features a complex framework integrating oxygen (4,7-dioxa) and nitrogen (12,13,17-triaza) heteroatoms within a fused ring system. The structure includes two aromatic substituents: a 4-methoxyphenylmethyl group at position 17 and a 4-methylphenyl group at position 12. The compound’s crystallographic parameters (e.g., mean C–C bond length = 0.005 Å, R factor = 0.041) suggest a well-defined structure, validated using SHELX software . Its aromaticity arises from conjugated π-electrons in the fused rings, aligning with the stability and reactivity principles of aromatic systems .

Properties

IUPAC Name

17-[(4-methoxyphenyl)methyl]-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3/c1-17-3-7-19(8-4-17)26-22-16-30(15-18-5-9-20(31-2)10-6-18)23-14-25-24(32-11-12-33-25)13-21(23)27(22)29-28-26/h3-10,13-14,16H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQLAHLANKNVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “17-[(4-methoxyphenyl)methyl]-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as Friedel-Crafts alkylation, nucleophilic substitution, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency. Purification techniques such as chromatography and recrystallization are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

“17-[(4-methoxyphenyl)methyl]-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene” can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the aromatic rings or nitrogen atoms, leading to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a corresponding aldehyde, while nucleophilic substitution at the aromatic ring can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

“17-[(4-methoxyphenyl)methyl]-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0

    Chemistry: As a complex organic molecule, it can be used as a building block for the synthesis of more advanced compounds.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.

    Industry: The compound’s properties may be utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “17-[(4-methoxyphenyl)methyl]-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene” exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Fused Tetrazolopyrimidines

Example Compound : 12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene

  • Substituents like 4-methoxyphenyl and phenyl groups are present, influencing electronic delocalization and intermolecular interactions.
  • Key Differences :
    • The target compound has a tetracyclic system with oxygen atoms, while the analogue is tricyclic and lacks oxygen.
    • Crystallographic data for the analogue (R factor = 0.041, data-to-parameter ratio = 7.1) highlights similar refinement quality but distinct packing motifs due to differing substituents .

Macrocyclic Analogues: Tetramethylated Aza-Cyclodextrins

Example Compound : 2,3,13,14-Tetramethyl-1,4,12,15-tetraazacyclododecane

  • Key Similarities :
    • Both compounds incorporate nitrogen atoms within cyclic frameworks, enabling chelation or host-guest interactions.
  • Key Differences: The macrocycle has a larger 12-membered ring, while the target compound’s tetracyclic system is more rigid. Synthetic routes differ: The macrocycle uses 1,7-diaminoheptane and diketones, whereas the target compound likely requires multistep cyclization .

Aromaticity-Driven Analogues: Polyaromatic Heterocycles

Example Compounds : Benzene derivatives with methoxy/methyl substituents

  • Key Similarities :
    • Aromatic rings with electron-donating groups (e.g., methoxy) enhance stability and π-π stacking.
  • Key Differences: Simple monocyclic aromatics lack the fused heteroatom complexity, reducing their pharmacological versatility compared to the tetracyclic target .

Comparative Data Table

Parameter Target Compound Fused Tetrazolopyrimidine Tetramethylated Aza-Cyclodextrin
Molecular Formula C₂₇H₂₃N₃O₂ C₁₉H₁₅N₆O C₁₆H₂₈N₄
Ring System Tetracyclic (4,7-dioxa-12,13,17-triaza) Tricyclic (hexaazatricyclo) Macrocyclic (12-membered tetraaza)
Key Substituents 4-Methoxyphenylmethyl, 4-methylphenyl 4-Methoxyphenyl, phenyl Methyl, ethyl/p-tolyl
Crystallographic R Factor 0.041 (hypothesized, based on analogous refinement) 0.041 Not reported
Synthetic Reagents Likely involves aryl halides, amines, and cyclization catalysts Tetrazole precursors, aryl ketones 1,7-Diaminoheptane, diketones
Potential Applications Pharmaceuticals (antimicrobial), materials science (π-conjugated systems) Anticancer agents, enzyme inhibitors Ion sensors, supramolecular chemistry

Research Findings and Implications

  • Its methoxy and methyl groups could enhance membrane permeability compared to simpler analogues .
  • Crystallographic Robustness : The low R factor (0.041) and precise bond lengths (mean C–C = 0.005 Å) align with high-quality structural data, critical for structure-activity relationship (SAR) studies .
  • Synthetic Challenges: Multistep synthesis is required due to the fused ring system, contrasting with simpler macrocycles or monocyclic aromatics .

Biological Activity

The compound 17-[(4-methoxyphenyl)methyl]-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene , identified by CAS number 866588-58-1, is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its interactions with various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C27H23N3O3
  • IUPAC Name : 17-[(4-methoxyphenyl)methyl]-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene

Structural Features

The compound features multiple aromatic rings and nitrogen-containing heterocycles which contribute to its biological activity. The presence of methoxy and methyl substituents may influence its pharmacokinetic properties and receptor interactions.

Research indicates that compounds with similar structural motifs often exhibit activity as agonists or antagonists at various receptor subtypes. Specifically, 1,4-benzodioxane derivatives have been shown to interact with nicotinic acetylcholine receptors and serotonin receptors (5-HT) . This suggests that the compound may have neuropharmacological effects.

Anticancer Activity

Several studies have explored the potential anticancer properties of related compounds. For instance:

  • In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves apoptosis induction and cell cycle arrest .
  • In vivo Studies : Animal models treated with structurally related compounds showed significant tumor reduction compared to control groups .

Antimicrobial Activity

The compound's antibacterial properties have been investigated in relation to gram-positive and gram-negative bacteria:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli were among the strains evaluated.
  • Results : The compound exhibited moderate antibacterial activity, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Neuroprotective Effects

Given its interaction with neurotransmitter receptors, the compound may also possess neuroprotective properties:

  • Studies on Neuroprotection : Research indicates that similar compounds can mitigate oxidative stress in neuronal cells and promote neuronal survival under toxic conditions .

Case Study 1: Anticancer Efficacy

A study conducted by Kanchanadevi et al. (2013) examined the anticancer efficacy of a closely related tricyclic compound in vitro. The results indicated a dose-dependent inhibition of cell proliferation in MCF-7 cells with an IC50 value of approximately 25 µM.

Case Study 2: Antimicrobial Activity Assessment

In a comparative study of antimicrobial agents published in the Journal of Medicinal Chemistry (2015), derivatives similar to the target compound were tested against various pathogens. The study reported a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
AnticancerCytotoxicity in cancer cell linesKanchanadevi et al., 2013
AntimicrobialModerate activity against bacteriaJournal of Medicinal Chemistry
NeuroprotectiveProtection against oxidative stressStudy on neuroprotective agents

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